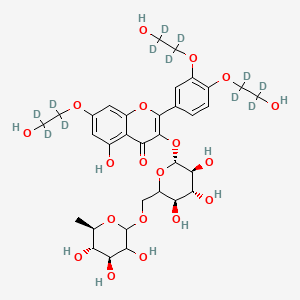
Troxerutin-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Troxerutin-d12 is a stable isotope-labeled derivative of Troxerutin, a flavonoid glycoside derived from rutin. This compound is characterized by the incorporation of deuterium atoms, which makes it useful in scientific research, particularly in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Troxerutin-d12 can be synthesized through chemical modification of Troxerutin. The process involves the selective introduction of deuterium atoms into the Troxerutin molecule. This is typically achieved using deuterated reagents under controlled reaction conditions to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using biocatalytic methods. These methods utilize microbial cells or enzymes to facilitate the selective introduction of deuterium atoms. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Troxerutin-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are used in further research to study the compound's properties and biological activities.
Scientific Research Applications
Troxerutin-d12 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Tracing the uptake and distribution of Troxerutin in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Troxerutin.
Industry: Developing new formulations and improving the bioavailability of Troxerutin-based products.
Mechanism of Action
Troxerutin-d12 exerts its effects through multiple molecular targets and pathways. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. The compound also enhances endothelial function and improves blood circulation, contributing to its vasoprotective effects.
Comparison with Similar Compounds
Rutin: A flavonoid glycoside with similar vasoprotective properties.
Quercetin: A flavonol with strong antioxidant and anti-inflammatory effects.
Hesperidin: A flavanone glycoside with cardiovascular benefits.
Properties
Molecular Formula |
C33H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
2-[3,4-bis(1,1,2,2-tetradeuterio-2-hydroxyethoxy)phenyl]-5-hydroxy-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21?,23-,24+,26+,27-,28?,29+,32?,33-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
IYVFNTXFRYQLRP-LKVYDDMVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC([2H])([2H])C([2H])([2H])O)O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)OC([2H])([2H])C([2H])([2H])O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


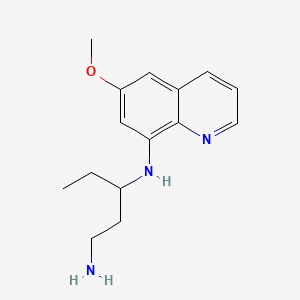
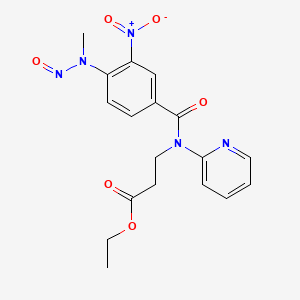


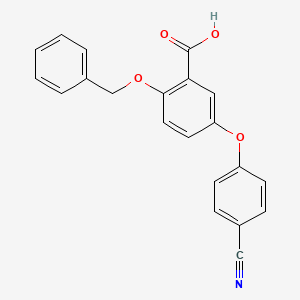
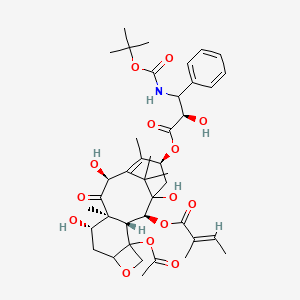
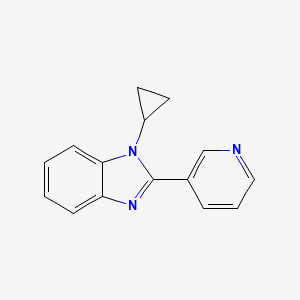
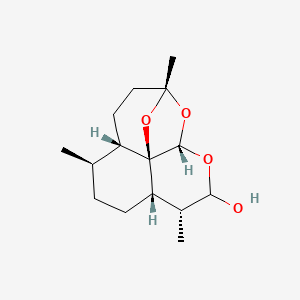

![(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate](/img/structure/B15354176.png)
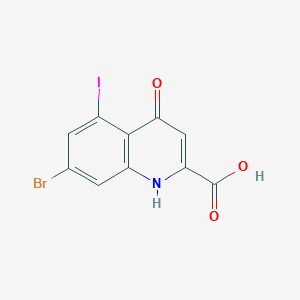
![(5S,8R,9S,10S,13S,14S)-1,1,5,6,6-pentadeuterio-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B15354185.png)
![2-[N-(carboxymethyl)-3-chloroanilino]acetic acid](/img/structure/B15354190.png)
![4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt](/img/structure/B15354192.png)
